7-Pyren-1-yl-heptan-1-ol
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Overview
Description
7-Pyren-1-yl-heptan-1-ol: is an organic compound that features a pyrene moiety attached to a heptanol chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making compounds containing pyrene useful in various scientific applications. The heptanol chain provides a hydrophobic tail, which can influence the compound’s solubility and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pyren-1-yl-heptan-1-ol typically involves the reaction of pyrene with a heptanol derivative. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with heptanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Pyren-1-yl-heptan-1-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 7-Pyren-1-yl-heptanal.
Reduction: Reduction of the compound can lead to the formation of 7-Pyren-1-yl-heptane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 7-Pyren-1-yl-heptanal
Reduction: 7-Pyren-1-yl-heptane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 7-Pyren-1-yl-heptan-1-ol is used as a fluorescent probe in chemical research due to its strong fluorescence. It can be employed in studying molecular interactions and dynamics.
Biology: In biological research, the compound is used to label biomolecules, allowing for the visualization of cellular processes through fluorescence microscopy.
Medicine: The compound’s fluorescent properties make it useful in diagnostic imaging and as a potential drug delivery agent, where it can help track the distribution of therapeutic compounds in the body.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as fluorescent polymers and sensors.
Mechanism of Action
The mechanism of action of 7-Pyren-1-yl-heptan-1-ol primarily involves its interaction with other molecules through its pyrene moiety. The pyrene group can intercalate into DNA or interact with proteins, altering their function or providing a fluorescent signal. The heptanol chain can influence the compound’s solubility and membrane permeability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-Pyrenol: A simpler compound with a hydroxyl group directly attached to the pyrene ring.
1-Pyrenebutanol: Similar structure but with a shorter butanol chain instead of heptanol.
1-Pyrenecarbaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness: 7-Pyren-1-yl-heptan-1-ol is unique due to its longer heptanol chain, which can influence its hydrophobicity and interaction with other molecules. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the formation of self-assembled monolayers or in drug delivery systems where membrane permeability is crucial.
Properties
CAS No. |
84811-87-0 |
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InChI Key |
MRUNIRTYCRPTLB-UHFFFAOYNA-N |
Origin of Product |
United States |
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